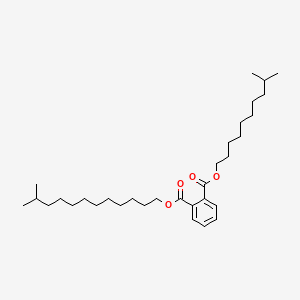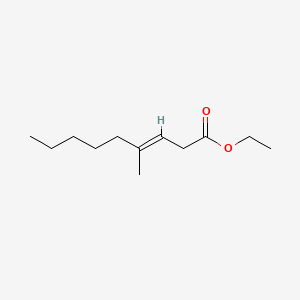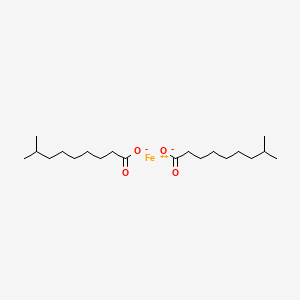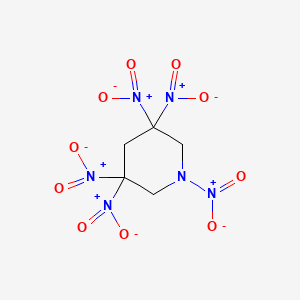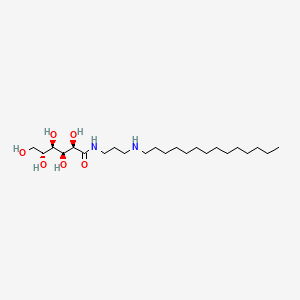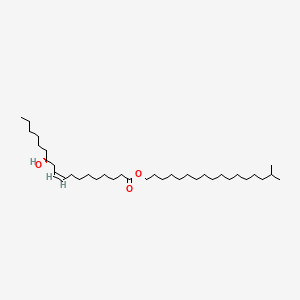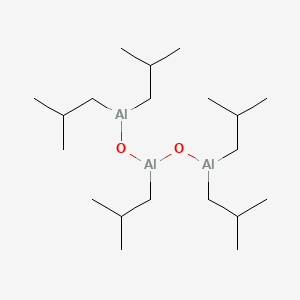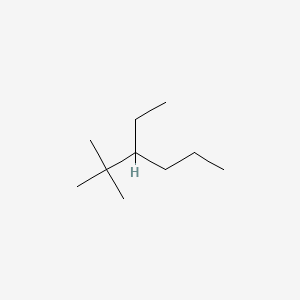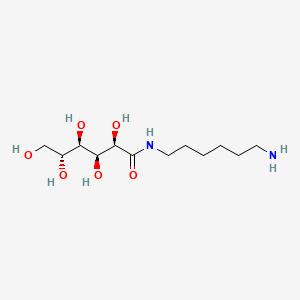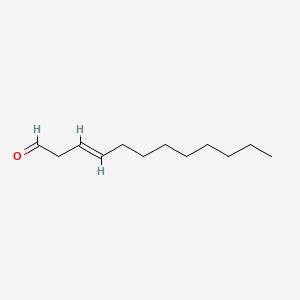![molecular formula C10H15N3O3 B12652335 4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline](/img/structure/B12652335.png)
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline is an organic compound with a complex structure that includes a dimethylamino group, a methoxy group, and a nitro group attached to an aniline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline typically involves the reduction of Schiff bases. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction conditions often involve the use of solvents like methanol and temperatures ranging from 30°C to 50°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts and solvents is crucial to ensure the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) is commonly used for the reduction of nitro groups to amines.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted anilines and amines, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of azo dyes and other complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to antimicrobial effects. The dimethylamino group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparación Con Compuestos Similares
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
2-Methoxy-5-[(phenylamino)methyl]phenol: Another compound with methoxy and amino groups.
Uniqueness
4-[(Dimethylamino)methyl]-2-methoxy-5-nitroaniline is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and nitro groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C10H15N3O3 |
|---|---|
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
4-[(dimethylamino)methyl]-2-methoxy-5-nitroaniline |
InChI |
InChI=1S/C10H15N3O3/c1-12(2)6-7-4-10(16-3)8(11)5-9(7)13(14)15/h4-5H,6,11H2,1-3H3 |
Clave InChI |
NEDHXBYTKQNGJS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC1=CC(=C(C=C1[N+](=O)[O-])N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


